molecular formula C16H15ClO B12335719 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one

1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one

Cat. No.: B12335719
M. Wt: 258.74 g/mol
InChI Key: BTURVZXTTLNSRJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to a central carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 2-methyl-2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like NH3, RSH in polar solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thioethers.

Scientific Research Applications

1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one has found applications in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its structural properties.

    Medicine: Research into its potential pharmacological effects and its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one can be compared with other aryl ketones such as:

    1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    1-(4-Methylphenyl)-2-methyl-2-phenylpropan-1-one: Contains a methyl group instead of chlorine, affecting its chemical properties and uses.

    1-(4-Nitrophenyl)-2-methyl-2-phenylpropan-1-one: The presence of a nitro group introduces different electronic effects and reactivity patterns.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methyl-2-phenylpropan-1-one

InChI

InChI=1S/C16H15ClO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11H,1-2H3

InChI Key

BTURVZXTTLNSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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